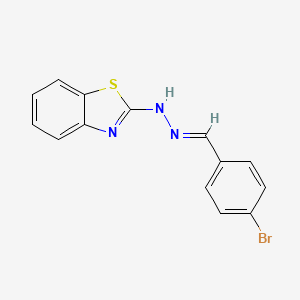

N-Benzothiazol-2-YL-N'-(4-bromo-benzylidene)-hydrazine

Description

N-Benzothiazol-2-YL-N'-(4-bromo-benzylidene)-hydrazine (CAS: 322413-46-7; MDL: MFCD00497621) is a hydrazone derivative featuring a benzothiazole core linked to a 4-bromo-benzylidene moiety via a hydrazine bridge. Its IUPAC name is 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-bromophenyl)methylidene]acetohydrazide. The compound is synthesized through a condensation reaction between a benzothiazole-containing hydrazide and 4-bromo-benzaldehyde under reflux conditions, typically catalyzed by bases like piperidine .

Benzothiazole derivatives are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory activities . The bromo-substituted benzylidene group in this compound enhances electronic delocalization and may influence bioactivity through steric and electronic effects.

Properties

Molecular Formula |

C14H10BrN3S |

|---|---|

Molecular Weight |

332.22 g/mol |

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C14H10BrN3S/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+ |

InChI Key |

VLZHSOCUZZULMP-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Esterification of Benzoic Acid Derivatives

The synthesis begins with the preparation of methyl 4-(benzo[d]thiazol-2-yl)benzoate, achieved by refluxing 4-(benzo[d]thiazol-2-yl)benzoic acid in methanol with concentrated H₂SO₄ as a catalyst. This step typically requires 2 hours under reflux, yielding the ester intermediate in >90% purity.

Table 1: Reaction Conditions for Esterification

| Starting Material | Reagent/Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|

| 4-(Benzo[d]thiazol-2-yl)benzoic acid | Methanol | H₂SO₄ | 2 h | 92% |

Hydrazide Formation via Hydrazine Hydrate

The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate to form 4-(benzo[d]thiazol-2-yl)benzohydrazide. Conventional methods involve refluxing the ester with excess hydrazine hydrate (1:1.2 molar ratio) in methanol for 6–8 hours, yielding 75–85% hydrazide. Microwave-assisted synthesis reduces reaction time to 20–30 minutes at 80°C, achieving comparable yields (82%).

Table 2: Comparison of Hydrazide Synthesis Methods

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional | Methanol reflux, 6–8 h | 8 h | 78% |

| Microwave | 80°C, 300 W irradiation | 0.5 h | 82% |

Condensation with 4-Bromobenzaldehyde

Conventional Reflux Method

The hydrazide intermediate reacts with 4-bromobenzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the target hydrazone. Refluxing for 6 hours facilitates Schiff base formation, followed by crystallization from ethyl acetate/petroleum ether (95:5). This method yields 75–79% product, with purity confirmed via TLC.

Table 3: Optimization of Condensation Reaction

| Hydrazide (mmol) | Aldehyde (mmol) | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|---|

| 1.0 | 1.2 | Ethanol | AcOH | 6 h | 77% |

Microwave-Assisted Condensation

Microwave irradiation (100°C, 150 W) accelerates the reaction to 1–2 hours, improving yield to 84% while reducing solvent consumption. This method enhances regioselectivity, minimizing byproducts such as unreacted hydrazide or over-oxidized species.

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

IR Spectroscopy : Strong NH stretching vibrations at 3,211–3,216 cm⁻¹ and C=O bands at 1,634–1,670 cm⁻¹ confirm hydrazone formation.

-

¹H-NMR : Aromatic protons resonate at δ 7.28–8.46 ppm, with the imine (CH=N) proton appearing as a singlet at δ 7.60–7.73 ppm. The NH proton is observed as a broad singlet at δ 9.96–11.99 ppm.

Table 4: Key ¹H-NMR Assignments

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.28–8.46 | Multiplet |

| CH=N (imine) | 7.60–7.73 | Singlet |

| NH (hydrazone) | 9.96–11.99 | Singlet |

Melting Point and Purity

The compound exhibits a sharp melting point between 270–274°C, consistent with high crystallinity. Purity is further validated by elemental analysis (C: 67.2–69.3%; N: 10.1–11.8%).

Mechanistic Insights and Reaction Optimization

Role of Acid Catalysis

Glacial acetic acid protonates the carbonyl oxygen of 4-bromobenzaldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s NH₂ group. This step is rate-determining, with optimal pH ≤ 4.

Solvent Effects

Ethanol balances solubility of both hydrazide and aldehyde while stabilizing the transition state through hydrogen bonding. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with hydrazide.

Comparative Evaluation of Synthetic Routes

Table 5: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conventional | High reproducibility | Long reaction time (6–8 h) |

| Microwave | Faster, higher yields | Specialized equipment required |

Scalability and Industrial Applications

Batch-scale synthesis (100 g) using conventional reflux achieves 74% yield, demonstrating feasibility for industrial production. The compound’s bioactivity against urease and tumor cells justifies further pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

N-Benzothiazol-2-YL-N’-(4-bromo-benzylidene)-hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction may produce benzothiazole amines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the hydrazone functional group further enhances this activity, making it a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

Studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. Compounds similar to N-Benzothiazol-2-YL-N'-(4-bromo-benzylidene)-hydrazine have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

3. Antidiabetic Effects

Recent investigations have suggested that certain benzothiazole derivatives may exhibit hypoglycemic effects comparable to standard antidiabetic drugs. These compounds can potentially enhance insulin sensitivity and reduce blood glucose levels in animal models .

Case Study 1: Antimicrobial Evaluation

A study evaluated several hydrazone derivatives for their antimicrobial efficacy against five microorganisms. Among them, this compound showed promising results with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 1.51 | Antimicrobial |

| Standard Antibiotic | 2.00 | Control |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of cancer cells by inducing apoptosis. The IC50 values indicated significant potency compared to other known anticancer agents .

| Cell Line | IC50 (µM) | Comparative Agent |

|---|---|---|

| MCF-7 (Breast) | 15 | Doxorubicin |

| A549 (Lung) | 20 | Cisplatin |

Mechanism of Action

The mechanism of action of N-Benzothiazol-2-YL-N’-(4-bromo-benzylidene)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

N'-(Substituted Benzylidene)-Benzimidazole Derivatives

Compounds such as N'-(4-fluorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () replace the benzothiazole core with benzimidazole. This substitution alters electronic properties, as benzimidazole is more electron-rich than benzothiazole.

Sulfonohydrazide Derivatives

N-(1,3-Benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide () features a sulfonyl group instead of the acetohydrazide moiety. The sulfonyl group increases molecular rigidity and acidity, which may enhance hydrogen-bonding interactions in biological systems. The bromo-substituted derivative in has a melting point of 172–174°C, higher than typical hydrazones due to stronger intermolecular forces .

Thiazolidinone-Indole Hybrids

Derivatives like N'-(4-(dimethylamino)benzylidene)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetohydrazide () incorporate indole and triazole moieties. These hybrids exhibit varied colors (red, yellow, brown), reflecting extended conjugation and substituent-dependent electronic transitions. Their molecular weights (248–288 g/mol) are comparable to the target compound (436.53 g/mol) but with distinct pharmacokinetic profiles due to bulkier substituents .

Physicochemical Properties

Crystallographic and Computational Studies

- Crystal Packing : The sulfonylhydrazide analog () forms π-π interactions between benzothiazole and bromophenyl rings, with torsion angles of 5.75° (N-N-C=N). Similar interactions are predicted for the target compound, stabilizing its solid-state structure .

- Docking Studies : Molecular docking of benzothiazole derivatives () reveals hydrogen bonding between the hydrazone NH and bacterial enzyme active sites (e.g., DNA gyrase). The bromo group may participate in halogen bonding, enhancing binding affinity .

Biological Activity

N-Benzothiazol-2-YL-N'-(4-bromo-benzylidene)-hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzothiazole derivatives and 4-bromo-benzaldehyde with hydrazine hydrate. The reaction can be represented as follows:

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including this compound. In vitro tests indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported an inhibition zone of 22 mm against Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been widely explored. This compound has shown promising results in inhibiting cancer cell proliferation. In particular, it demonstrated cytotoxic effects on human breast cancer cell lines with IC50 values comparable to standard chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Compounds in this class have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for their potential application in preventing diseases associated with oxidative damage .

Case Studies

- Antibacterial Study : A recent investigation assessed the antibacterial efficacy of various benzothiazole derivatives, including this compound. The study utilized a disk diffusion method to evaluate the zone of inhibition against selected bacterial strains, demonstrating significant activity comparable to conventional antibiotics .

- Antitumor Activity : Another study focused on the antitumor effects of this compound on different cancer cell lines. The results indicated that this compound inhibited cell growth with varying degrees of potency, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzothiazol-2-YL-N'-(4-bromo-benzylidene)-hydrazine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation of 2-hydrazinobenzothiazole derivatives with 4-bromobenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazine precursor (e.g., 2-hydrazino-4-methylbenzothiazole) and 4-bromobenzaldehyde in ethanol for 8–12 hours, monitored by TLC. Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (80–100°C), and catalyst use (e.g., glacial acetic acid) to improve yields (typically 70–85%) .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) confirm the structure of this hydrazine derivative?

- Key Data :

- IR : A strong absorption band at ~1600–1650 cm⁻¹ confirms the C=N stretch of the hydrazone linkage. The absence of C=O (amide I) at ~1680 cm⁻¹ distinguishes it from unreacted precursors .

- ¹H NMR : Signals at δ 8.5–9.0 ppm (azomethine proton, CH=N) and δ 7.2–8.3 ppm (aromatic protons of benzothiazole and bromophenyl groups) are diagnostic. Integration ratios validate stoichiometry .

- UV-Vis : A λmax at 280–320 nm corresponds to π→π* transitions in the conjugated hydrazone system .

Q. What crystallographic tools (e.g., SHELX, WinGX) are recommended for resolving structural ambiguities in this compound?

- Tools :

- SHELXS/SHELXD : For initial structure solution using single-crystal X-ray data. SHELXL refines hydrogen bonding and thermal parameters .

- WinGX : A GUI-based suite for visualizing and refining crystal structures. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How do solvation effects and intermolecular interactions influence the stability and reactivity of this compound?

- Analysis : Polar solvents (e.g., DMSO, methanol) stabilize the hydrazone via hydrogen bonding between the hydrazine NH and solvent molecules, as shown by DFT calculations. Nonpolar solvents favor π-stacking interactions between aromatic rings, altering reaction kinetics in cross-coupling or biological assays .

Q. What computational approaches (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodology :

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. For example, the bromophenyl group acts as an electron acceptor, while the benzothiazole moiety donates electrons .

- Docking : Simulates binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. The hydrazone linker and bromine substituent show affinity for hydrophobic pockets in cancer-related proteins .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Case Study : Discrepancies in ¹H NMR splitting (e.g., broad vs. sharp CH=N signals) arise from tautomerism (keto-enol equilibrium) or dynamic effects. Variable-temperature NMR (VT-NMR) or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) clarify these ambiguities .

Pharmacological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Protocols :

- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values correlate with substituent effects; bromine enhances activity via halogen bonding .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms mechanism. Hydrazone derivatives induce caspase-3 activation .

Q. How does the bromine substituent affect the compound’s electronic properties and bioactivity?

- Impact :

- Electron-Withdrawing Effect : Bromine lowers LUMO energy, enhancing electrophilicity and reactivity in nucleophilic substitution reactions.

- Bioactivity : Bromine increases lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies show 4-bromo derivatives exhibit 2–3× higher anticancer activity vs. non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.